Sodium Tartrate

Description

This compound dihydrate (Na₂C₄H₄O₆·2H₂O) serves as a primary standard for Karl Fischer titration due to its stoichiometric water content (15.66 ± 0.05%) and non-hygroscopicity. Certified reference materials (CRM) meet ISO 17034 standards, achieving titrimetric uncertainties below 0.3% relative standard deviation.

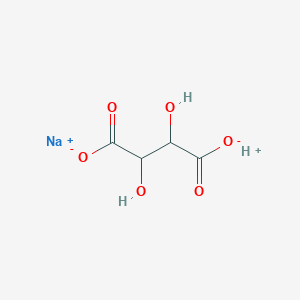

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHAJAZNSDZJO-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028021, DTXSID2057861 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |

| Details | MSDS | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | MSDS | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

868-18-8, 51307-92-7, 6106-24-7 | |

| Record name | Sodium tartrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (+/-)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051307927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTO9JB4MDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM (±)-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT27AD907 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Neutralization of (R,R)-Tartaric Acid with Sodium Hydroxide

The most direct method for synthesizing sodium tartrate involves the neutralization of (R,R)-tartaric acid with sodium hydroxide (NaOH). This exothermic reaction proceeds as follows:

Key Reaction Conditions

-

Molar Ratio : A 1:2 stoichiometric ratio of tartaric acid to NaOH ensures complete neutralization .

-

Temperature : Conducted at 70–80°C to enhance solubility and reaction kinetics .

-

Concentration : Aqueous solutions with tartaric acid concentrations of 0.2–0.5 M optimize yield without inducing premature crystallization .

Procedure

-

Dissolve (R,R)-tartaric acid in heated deionized water.

-

Gradually add NaOH solution while maintaining pH 7–8.

-

Evaporate the mixture under reduced pressure to initiate crystallization.

Yield and Purity

| Parameter | Value |

|---|---|

| Typical Yield | 85–92% |

| Enantiomeric Excess | >99% (if starting material is pure (R,R)-isomer) |

Resolution of Racemic Tartaric Acid via Diastereomeric Salt Formation

This method resolves racemic tartaric acid into its enantiomers using chiral amines, followed by sodium salt formation.

Steps

-

Formation of Diastereomeric Salts : React racemic tartaric acid with a chiral amine (e.g., cinchonidine) in ethanol. The (R,R)-tartaric acid-amine salt precipitates preferentially .

-

Acid-Base Exchange : Treat the isolated diastereomeric salt with NaOH to release (R,R)-tartaric acid and form this compound:

Optimization Data

| Factor | Optimal Condition |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 25°C (crystallization) |

| NaOH Concentration | 10% w/v |

Outcome

Industrial-Scale Production from Wine Byproducts

In winemaking, tartaric acid naturally occurs as a byproduct. The industrial synthesis leverages this source:

Process Overview

-

Extraction : Tartaric acid is isolated from grape pomace via calcium salt precipitation.

-

Acid Liberation : Treat calcium tartrate with sulfuric acid:

-

Neutralization : React liberated tartaric acid with sodium carbonate (Na₂CO₃):

Industrial Data

| Metric | Value |

|---|---|

| Annual Production | ~50,000 tons |

| Cost Efficiency | $2.5–3.5/kg |

| Sustainability | 90% waste recovery |

Crystallization and Purification Techniques

Post-synthesis, crystallization ensures high purity:

Recrystallization Protocol

-

Dissolve crude this compound in boiling water (1:10 w/v).

-

Cool to 4°C at 0.5°C/min to induce crystallization.

Crystallization Parameters

| Parameter | Optimal Value |

|---|---|

| Solubility in Water | 139 g/100 mL (20°C) |

| Crystal Morphology | Monoclinic prisms |

| Purity Post-Crystallization | 99.5% |

Enantiomeric Enrichment via Recycling

Unwanted (S,S)-tartaric acid is racemized and recycled to improve yield:

Racemization Process

-

Base Treatment : Heat (S,S)-tartaric acid with 10% NaOH at 120°C for 2 hours.

-

Recycling : Neutralize racemic mixture and repeat resolution .

Efficiency Metrics

| Cycle | Yield Improvement |

|---|---|

| 1 | +12% |

| 2 | +18% |

Chemical Reactions Analysis

Types of Reactions: Sodium tartrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form tartaric acid.

Substitution: this compound can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with other salts or acids can lead to the substitution of sodium ions.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Tartaric acid.

Substitution: Various tartrate salts depending on the substituting cation.

Scientific Research Applications

Food Industry Applications

- Emulsifier and Stabilizer : Sodium tartrate is widely used in the food industry as an emulsifier in products like margarine, jellies, and sausages. It helps maintain the desired texture and consistency by preventing separation of ingredients .

- Flavor Enhancer : It is utilized in refreshing drinks and alcoholic beverages like sake to enhance flavor profiles .

- Quality Improvement in Food Products : Research indicates that this compound significantly improves the quality of squid surimi gel. A study demonstrated that adding this compound enhanced gel strength by up to 58.1%, optimizing the texture and water-holding capacity of the product .

Pharmaceutical Applications

- Buffering Agent : this compound is employed in pharmaceutical formulations as a buffering agent, helping to maintain pH stability during storage and use .

- Taste Masking : It is also used in the production of effervescent salts when combined with citric acid, improving the taste of oral medications .

- Chelating Agent : this compound can chelate metal ions, making it useful for complexing micronutrients in dietary supplements and pharmaceuticals .

Industrial Applications

- Cleaning Agent : Due to its chelating properties, this compound is effective in cleaning metal surfaces such as aluminum and copper by forming soluble complexes with metal ions .

- Analytical Chemistry : In laboratory settings, this compound serves as a reagent in various chemical reactions and as a standard in titration methods.

Toxicological Studies

This compound has been evaluated for safety in various studies:

- A chronic toxicity study indicated no carcinogenic potential at doses up to 3,100 mg/kg body weight per day in rats .

- The European Food Safety Authority established an acceptable daily intake (ADI) of 240 mg/kg body weight per day for tartaric acid and its salts based on extensive toxicological data .

Case Study 1: Quality Enhancement of Seafood Products

A study investigated the effects of this compound on squid surimi gel quality. The addition of this compound improved gel strength significantly compared to control groups without the additive. This research underscores the importance of this compound in enhancing the quality of seafood products through improved textural properties.

Case Study 2: Pharmaceutical Formulation Stability

In a pharmaceutical context, this compound was incorporated into formulations as a buffering agent. The stability tests showed that formulations containing this compound maintained their pH levels over extended periods, demonstrating its effectiveness in enhancing product shelf life.

Mechanism of Action

Sodium tartrate exerts its effects primarily through its ability to act as an emulsifier and pH control agent. It stabilizes emulsions by reducing the surface tension between immiscible liquids. In pH control, this compound helps maintain the desired pH level in various formulations .

Comparison with Similar Compounds

Key Compounds and Properties

Structural and Functional Differences

- Stereochemical Impact : The (R,R)-configuration of the this compound salt is essential for its role in asymmetric synthesis and pharmaceutical activity. In contrast, Rochelle Salt (a potassium this compound) adopts a specific diastereomeric form (2R,3R) that enables piezoelectric properties, critical in crystallography and electronics .

- Coordination Chemistry: (R,R)-Tartaric acid sodium salt exhibits stronger metal coordination than its meso- or (S,S)-counterparts due to conformational preferences of the hydroxyl groups, enhancing its utility in catalysis . Calcium tartrate, however, forms less soluble complexes, limiting its use to non-aqueous applications like textile mordants .

- Pharmacological Activity : While tartaric acid itself demonstrates antihypertensive effects in vivo, its sodium salt is preferred in drug formulations for improved solubility and bioavailability . Sodium lactate, derived from lactic acid, lacks chiral complexity but is widely used for its mild taste and buffering capacity .

Research Findings and Data

- Thermodynamic Stability : Semiempirical studies show that (R,R)-tartaric acid derivatives, including the sodium salt, adopt energetically stable conformations due to intramolecular hydrogen bonding, which influences reactivity .

- Crystallographic Behavior: The sodium salt’s enantiomer crystallizes differently from racemic mixtures, as demonstrated in volume-pressure studies of tartaric acid sodium monohydrate .

- Toxicity and Safety : High doses of tartaric acid (>15 g) can cause paralysis, but its sodium salt is generally recognized as safe (GRAS) in regulated concentrations .

Q & A

Basic Research Questions

1. How is (R-(R,R))-Tartaric acid, sodium salt synthesized and characterized in laboratory settings?** The synthesis typically involves neutralizing (R,R)-tartaric acid with sodium carbonate or hydroxide. For example, reacting tartaric acid with sodium carbonate in aqueous conditions yields sodium tartrate via a double-decomposition reaction, releasing CO₂ and water . Rochelle salt (sodium potassium tartrate tetrahydrate), a related compound, is synthesized by combining sodium and potassium salts of tartaric acid, followed by crystallization . Characterization methods include:

- X-ray crystallography to confirm stereochemistry and hydration state .

- Polarimetry to verify optical activity (dextrorotatory properties) .

- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate content .

2. What analytical methods are used to confirm the stereochemical purity of (R-(R,R))-Tartaric acid, sodium salt?** Stereochemical purity is critical for applications in chiral separations or asymmetric synthesis. Key methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR can detect diastereomeric impurities by comparing peak splitting patterns with reference data from NIST .

- High-Performance Liquid Chromatography (HPLC) with chiral stationary phases to resolve enantiomeric contaminants .

- Circular Dichroism (CD) spectroscopy to quantify optical activity deviations, ensuring compliance with literature values (e.g., NIST’s dextrorotatory standards) .

Advanced Research Questions

3. How can researchers optimize reaction conditions for synthesizing (R-(R,R))-Tartaric acid, sodium salt using factorial design approaches?** Factorial design enables systematic exploration of variables like pH, temperature, and stoichiometry. For example:

- A 2³ factorial design could test the effects of sodium carbonate concentration (Factor A), reaction temperature (Factor B), and stirring rate (Factor C) on yield and crystal size .

- Response Surface Methodology (RSM) can model nonlinear relationships, such as the impact of pH on crystallization efficiency .

- Computational tools (e.g., molecular dynamics simulations) may predict optimal hydration states for crystallization, reducing trial-and-error experiments .

4. What methodologies address discrepancies in solubility data of (R-(R,R))-Tartaric acid, sodium salt across different studies?** Discrepancies often arise from variations in hydration states, ionic strength, or temperature. Mitigation strategies include:

- Standardized buffer preparation : Use tartrate buffer solutions (e.g., pH 3.0 with this compound dihydrate) to control ionic strength .

- Dynamic light scattering (DLS) to monitor particle size and aggregation during solubility assays, ensuring consistent measurement conditions .

- Meta-analysis of historical data : Cross-reference solubility values from NIST, CRC Handbook of Chemistry and Physics, and peer-reviewed studies to identify outliers .

5. How do computational tools enhance the study of (R-(R,R))-Tartaric acid, sodium salt in chiral recognition systems?** Chemical software aids in:

- Virtual screening of tartrate salts as resolving agents for racemic mixtures, predicting binding affinities via molecular docking .

- Data mining to correlate crystal structure databases (e.g., Cambridge Structural Database) with tartrate salt polymorphism .

- Machine learning models trained on historical reaction data to recommend solvent systems for co-crystallization with target compounds .

6. What experimental protocols validate the role of (R-(R,R))-Tartaric acid, sodium salt in stabilizing metal-organic frameworks (MOFs)?** Advanced applications in MOFs require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.